3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolone derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a fluoroquinolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Quinolone Core Formation: The fluoroquinolone core is synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the oxadiazole ring with the fluoroquinolone core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinolone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinolone derivatives.
Substitution: Formation of substituted quinolone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its unique structural features.
Industrial Applications: The compound is evaluated for its potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one
- 3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one
Uniqueness
- Structural Features : The presence of the bromophenyl group and the specific arrangement of the oxadiazole and quinolone rings make it unique.
- Reactivity : The bromine atom provides unique reactivity compared to other halogenated derivatives.
- Applications : Its specific structural features may confer unique biological activity and material properties compared to similar compounds.
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O2/c1-2-24-10-14(17(25)13-9-11(21)7-8-16(13)24)19-22-18(23-26-19)12-5-3-4-6-15(12)20/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAHFKTLJFWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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